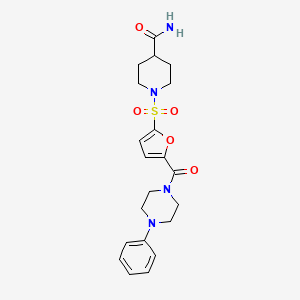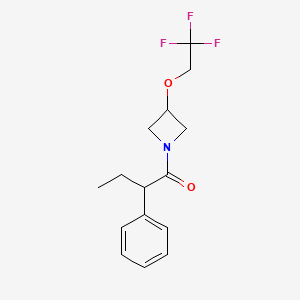
2-Phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)butan-1-one, also known as Tianeptine, is a tricyclic antidepressant drug that is used to treat depression and anxiety disorders. It was first discovered in the 1960s by the French Society of Medical Research and was approved for use in France in 1989. Tianeptine is a unique antidepressant drug that works by increasing the uptake of serotonin in the brain, which helps to regulate mood and reduce anxiety.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Methods : Research on compounds structurally related to 2-Phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)butan-1-one often focuses on developing efficient synthesis methods. For example, the synthesis of azetidinone and thiazolidinone moieties linked to an indole nucleus has been explored, demonstrating the versatility of these compounds in chemical synthesis (Saundane & Walmik, 2013).
Chemical Properties : Studies on the chemical properties of related azetidinone compounds have led to the discovery of new antimicrobial and antitubercular agents, emphasizing their potential in pharmaceutical development (Ilango & Arunkumar, 2011).
Pharmacological Properties and Therapeutic Potential
Antimicrobial and Antitubercular Activities : Several studies have highlighted the antimicrobial and antitubercular properties of azetidinone derivatives. For instance, novel trihydroxy benzamido azetidin-2-one derivatives have shown promising results in this regard, indicating their potential as therapeutic agents (Ilango & Arunkumar, 2011).
Antitumor Applications : Research into the antitumor properties of azetidin-2-ones, particularly those targeting tubulin, has revealed significant potential in cancer treatment. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis, making them candidates for further clinical development (Greene et al., 2016).
Antioxidant Activities : The antioxidant properties of azetidinone derivatives have also been investigated, with some compounds displaying potent activity. This suggests a possible role in combating oxidative stress-related diseases (Jaishree et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 2-Phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)butan-1-one are the proteins AURKA and VEGFR-2 . These proteins play a crucial role in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer .
Mode of Action
The compound interacts with its targets through a hydrogen bond formed by the bridging −NH group of the synthesized derivatives with Glu 260 . This interaction can inhibit the activity of AURKA and VEGFR-2, thereby affecting cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of AURKA and VEGFR-2 disrupts the signaling pathways associated with cell proliferation and angiogenesis . This disruption can lead to the arrest of cell growth and the inhibition of new blood vessel formation, which are crucial for tumor growth and metastasis .
Pharmacokinetics
Admet prediction revealed that most of the synthesized compounds follow lipinski’s rule of 5 , suggesting good absorption, distribution, metabolism, and excretion properties.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and angiogenesis, leading to the potential suppression of tumor growth . The derivatives 5b, 5c, and 5e were determined to have respective IC50 values of 9.48, 12.16, and 6.43 g/mL , indicating their efficacy against glioblastoma cells.
Propiedades
IUPAC Name |
2-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-2-13(11-6-4-3-5-7-11)14(20)19-8-12(9-19)21-10-15(16,17)18/h3-7,12-13H,2,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAFFMGIEBVFKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2362924.png)
![4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2362925.png)
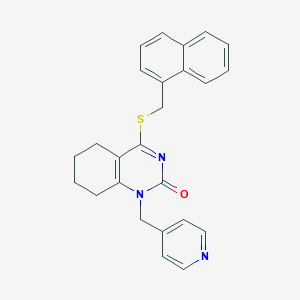
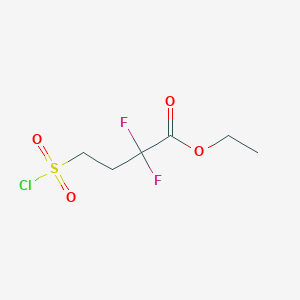
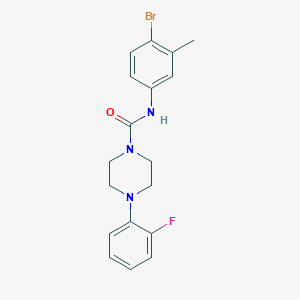
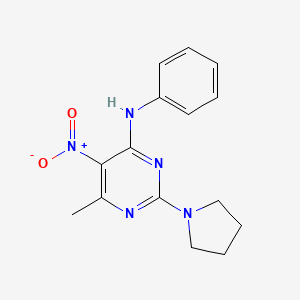
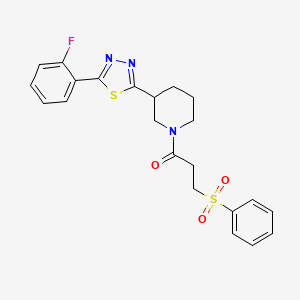
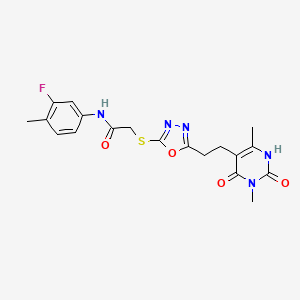
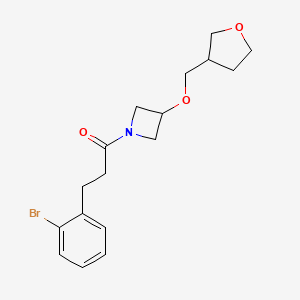
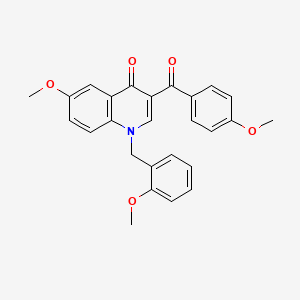
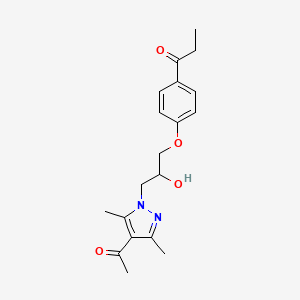
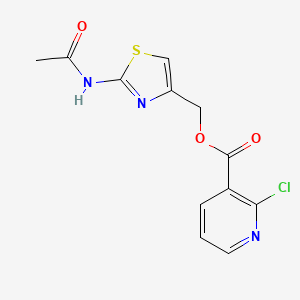
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362944.png)
